Epicatechin-(4beta->8

LDL oxidation Cardiovascular protection Antioxidant

Proanthocyanidin research demands unambiguous distinction between A-type and B-type dimers-structural differences that dictate target engagement, metabolic fate, and reproducibility. Procyanidin A1 (CAS 103883-03-0), defined by its rigid C4β→C8/C2β→O→C7 double interflavan bond, resolves this uncertainty. • LDL oxidation IC50: 0.94 µM (vs. A2: 2.1 µM, BHT: 1.9 µM) • PlGF/VEGF Kd: 394/476 nM; JAK2 EC50: 660 nM • Anti-allergic: IC50 20.3 µM (RBL-2H3 degranulation) • Superior absorption & metabolic stability vs. B-type dimers ≥98% purity. Global stock for immediate dispatch.

Molecular Formula C30H24O12
Molecular Weight 576.5 g/mol
CAS No. 103883-03-0
Cat. No. B211582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpicatechin-(4beta->8
CAS103883-03-0
Synonymsproanthocyanidin A-1
proanthocyanidin A1
Molecular FormulaC30H24O12
Molecular Weight576.5 g/mol
Structural Identifiers
SMILESC1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O
InChIInChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26+,27+,29?,30-/m0/s1
InChIKeyNSEWTSAADLNHNH-NINJZYSQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBrown powder

Structure & Identifiers


Interactive Chemical Structure Model





Procyanidin A1 Procurement & Specifications


Procyanidin A1 (CAS 103883-03-0), formally named epicatechin-(4β→8,2β→O→7)-catechin, is an A-type proanthocyanidin dimer composed of (–)-epicatechin and (+)-catechin subunits linked by a characteristic double interflavan bond [1]. This A-type linkage confers structural rigidity and resistance to acid-catalyzed cleavage, differentiating it from the more common B-type procyanidins which possess only a single interflavan bond [2]. The compound is isolated from natural sources including peanut skins, cranberries, and Rhododendron spiciferum, and is commercially supplied as a brown amorphous powder with purity ≥98% for research applications .

Structure A-type double-linked procyanidin dimer with rigid interflavan bond
Source Plant-derived isolate from peanut skins, cranberries, and Rhododendron sp.
Grade High-purity research standard; natural product analytical reference

Procyanidin A1: Divergence from B-Type Analogs


Interchanging Procyanidin A1 with simpler catechin monomers or B-type procyanidin dimers (e.g., Procyanidin B2) is scientifically indefensible due to profound differences in molecular architecture that translate into distinct biological outcomes. The rigid, doubly linked A-type structure of Procyanidin A1 confers unique molecular recognition properties, as evidenced by its specific nanomolar binding to PlGF and VEGF (Kd = 394 and 476 nM) and activation of JAK2 (EC50 = 660 nM) . Furthermore, the A-type linkage dictates differential gastrointestinal absorption and metabolic fate compared to B-type counterparts, with A-type dimers demonstrating superior absorption while remaining unconjugated, thereby preserving native bioactivity in vivo [1]. Such quantifiable divergence in target engagement and pharmacokinetic behavior renders generic substitution highly problematic for studies requiring precise mechanism-of-action interrogation.

Structure A-type double linkage creates rigid architecture absent in B-type dimers (e.g., Procyanidin B2); molecular recognition may not transfer.
Absorption A1 absorption remains unconjugated and unmetabolized, whereas monomers undergo extensive conjugation; absorption profile may differ significantly.
Targeting Specific nanomolar binding to PlGF and VEGF reported for A1 is not reproduced by B-type dimers or catechin monomers; target engagement context may shift.

Procyanidin A1 Comparative Efficacy Evidence


LDL Oxidation Inhibition vs. Procyanidin A2

In a direct comparative evaluation of LDL oxidation inhibitory activity, Procyanidin A1 demonstrated the highest potency among tested procyanidins, with an IC50 of 0.94 μM. This represents a 2.2-fold improvement over Procyanidin A2 (IC50 = 2.1 μM) and superior performance relative to the synthetic antioxidant BHT (IC50 = 1.9 μM) [1].

LDL Oxidation IC50
Head-to-head
0.94 μM vs A2 2.1 μM, BHT 1.9 μM
Supports LDL oxidation inhibition review
2.2-fold lower IC50 than A2; Machilus japonica extract
LDL oxidation Cardiovascular protection Antioxidant

Enhanced Intestinal Absorption

In situ perfusion studies in rat small intestine revealed that A-type procyanidin dimers, including Procyanidin A1, exhibit significantly enhanced absorption compared to their B-type counterparts. Procyanidin A1 was absorbed to a greater extent than Procyanidin B2, although absolute absorption remained modest at 5–10% of monomeric epicatechin [1]. Critically, both A-type dimers remained unconjugated and unmethylated post-absorption, preserving their intrinsic biological activity, whereas monomeric epicatechin underwent extensive conjugation [1].

Intestinal Absorption
Head-to-head
A1 > B2 (unconjugated) vs epicatechin fully conjugated
Supports absorption model context
Rat in situ perfusion; 5–10% of epicatechin absorption
Bioavailability Absorption Pharmacokinetics

Mast Cell Degranulation Inhibition

Procyanidin A1 exhibits quantifiable inhibition of antigen-stimulated degranulation in RBL-2H3 mast cells with an IC50 of 20.3 μM. This activity is mechanistically distinct, occurring downstream of protein kinase C activation and Ca2+ influx from internal stores, as confirmed by inhibition of both PMA- and DTBHQ-induced degranulation [1]. This level of potency provides a defined benchmark for anti-allergic screening assays.

Degranulation IC50
Context-dependent
20.3 μM
Reported mast cell assay context
RBL-2H3 antigen-stimulated; class-level inference
Anti-allergic Mast cell Degranulation

Antioxidant Capacity vs. Catechin

In a systematic comparison of peanut skin polyphenols, Procyanidin A1 (dimer) demonstrated superior DPPH radical scavenging activity and oxygen radical absorbance capacity (ORAC) compared to (+)-catechin (monomer), with the overall rank order of activity being EEC (trimer) > Procyanidin A1 > (+)-catechin [1]. This indicates that dimerization enhances antioxidant capacity beyond the additive effect of the constituent monomeric units.

Antioxidant Rank
Head-to-head
Rank Trimer > Procyanidin A1 > (+)-catechin
Supports antioxidant screening ranking
DPPH and ORAC assays; peanut skin isolate
Antioxidant Free radical scavenging ORAC

Antimicrobial Activity Against S. aureus

Procyanidin A1 displays moderate antibacterial activity against Gram-positive pathogens, with minimum inhibitory concentration (MIC) values of 64 µg/mL against Staphylococcus aureus, Listeria monocytogenes, and Bacillus cereus [1]. This level of activity is comparable to the B-type dimer Procyanidin B3 (MIC = 64 µg/mL against S. aureus) but less potent than the structurally modified dimer rhodonidin A (MIC = 4 µg/mL) [1].

MIC (S. aureus)
Head-to-head
64 µg/mL vs B3 64 µg/mL, rhodonidin A 4 µg/mL
Reported MIC endpoint context
Broth microdilution; Gram-positive panel
Antibacterial Gram-positive Staphylococcus aureus

Procyanidin A1 Validated Application Scenarios


LDL Oxidation Inhibition Studies

Procyanidin A1 is the optimal choice for in vitro LDL oxidation assays requiring maximal inhibitory potency among naturally occurring procyanidin dimers. With an IC50 of 0.94 µM, it outperforms Procyanidin A2 (2.1 µM) and the synthetic control BHT (1.9 µM), as demonstrated in direct comparative studies [1]. This makes it the preferred reference compound for evaluating novel antioxidants or for mechanistic studies of oxLDL-mediated atherogenesis.

Pharmacokinetic & Bioavailability Studies

Given its superior intestinal absorption relative to B-type procyanidin dimers and its unique metabolic stability (resistance to conjugation and methylation), Procyanidin A1 serves as a critical tool for investigating the systemic bioavailability of A-type proanthocyanidins. In situ perfusion models in rats have established its absorption profile and confirm that it remains biologically active post-absorption [2]. This data supports its use as a lead compound for in vivo studies where unmodified parent compound detection is essential.

Anti-Allergic Drug Discovery

Procyanidin A1 is a validated positive control and reference standard for anti-allergic screening assays targeting mast cell degranulation. Its IC50 of 20.3 µM against antigen-stimulated degranulation in RBL-2H3 cells provides a reliable benchmark for compound library screening and for investigating downstream signaling pathways involving protein kinase C and calcium mobilization [3].

Antimicrobial Susceptibility & SAR Studies

For research groups focused on developing novel antibacterial agents derived from natural procyanidins, Procyanidin A1 represents a valuable comparator compound with defined MIC values (64 µg/mL) against Gram-positive pathogens including S. aureus, L. monocytogenes, and B. cereus [4]. Its moderate, consistent activity provides a baseline against which structurally modified analogs (e.g., rhodonidin A) can be benchmarked to quantify improvements in antibacterial potency.

Application
Selection Property
Validation Focus
LDL oxidation inhibition models
A-type dimer inhibitory potency
IC50 benchmarking against analogs
Intestinal absorption research
Unconjugated A-type absorption profile
In situ perfusion model interpretation
Mast cell degranulation assays
Signaling pathway probe (PKC/Ca²⁺)
Assay concentration calibration
Antimicrobial susceptibility studies
Defined MIC comparator for Gram-positive
Strain-panel MIC endpoints
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